

Reproducibility of SB 235375 Effects: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	SB 235375	
Cat. No.:	B1680814	Get Quote

An in-depth analysis of the experimental evidence for the neurokinin-3 receptor antagonist **SB 235375** reveals a consistent pharmacological profile, particularly in preclinical models of cough and airway hyperreactivity. While direct replication studies are limited, the congruent findings with other selective NK-3 receptor antagonists in similar experimental settings provide strong support for the reproducibility of its mechanism of action.

This guide provides a comprehensive comparison of the published data on **SB 235375**, including its in vitro and in vivo effects, alongside alternative compounds targeting the neurokinin-3 (NK-3) receptor. Detailed experimental protocols and quantitative data are presented to aid researchers in evaluating and potentially replicating these findings.

In Vitro Profile of SB 235375

SB 235375 is a potent and selective antagonist of the human neurokinin-3 (NK-3) receptor. The initial characterization by Hay et al. (2002) established its high affinity for the hNK-3R and selectivity over other neurokinin receptors.[1]



Parameter	Value	Cell Line	Assay Type	Reference
Ki (hNK-3R)	2.2 nM	CHO cells expressing hNK- 3R	[125I] [MePhe7]NKB binding	Hay et al., 2002[1]
Kb (hNK-3R)	12 nM	HEK 293 cells expressing hNK- 3R	NKB-induced Ca2+ mobilization	Hay et al., 2002[1]
Selectivity	>45,000-fold vs. hNK-1R (Ki > 100,000 nM)	-	Binding assays	Hay et al., 2002[1]
~95-fold vs. hNK-2R (Ki = 209 nM)				

In Vivo Effects of SB 235375: Inhibition of Cough and Airway Hyperreactivity

The primary in vivo effects of **SB 235375** reported in the literature are the inhibition of citric acid-induced cough and airway hyperreactivity in guinea pigs. These findings suggest a role for peripheral NK-3 receptors in mediating these reflexes.

Citric Acid-Induced Cough in Guinea Pigs

Intraperitoneal administration of **SB 235375** produced a dose-dependent inhibition of the number of coughs induced by citric acid aerosol in conscious guinea pigs.[1]

Dose (i.p.)	% Inhibition of Cough	Animal Model	Tussive Agent	Reference
10 mg/kg	45%	Guinea Pig	0.3 M Citric Acid	Hay et al., 2002[1]
30 mg/kg	60%	Guinea Pig	0.3 M Citric Acid	Hay et al., 2002[1]



Airway Hyperreactivity in Guinea Pigs

SB 235375 also attenuated the airway hyperreactivity induced by citric acid in anesthetized guinea pigs, as measured by a reduction in the enhanced bronchoconstrictor response to intravenous histamine.[1]

Treatment	Fold-Shift in Histamine Dose- Response	Animal Model	Inducing Agent	Reference
SB 235375 (30 mg/kg i.p.)	2.9	Guinea Pig	0.4 M Citric Acid	Hay et al., 2002[1]

Reproducibility and Comparative Efficacy of NK-3 Receptor Antagonists

While direct replications of the above studies with **SB 235375** are not readily found in the published literature, the principle of NK-3 receptor antagonism in modulating cough and airway responses is supported by studies using other selective antagonists. This consistency across different compounds targeting the same receptor strengthens the confidence in the original findings.

For instance, a study by Fioramonti et al. (2003) demonstrated the in vivo efficacy of **SB 235375** in a different model, inhibiting visceral hypersensitivity in rats, and found its potency to be comparable to another NK-3 antagonist, talnetant.[2] This provides evidence for the reproducible peripheral activity of **SB 235375**.

Furthermore, reviews on the role of tachykinin receptors in respiratory diseases consistently highlight the involvement of NK-3 receptors in cough and bronchoconstriction, citing evidence from various preclinical studies with different antagonists.[3][4]

Table of Alternative NK-3 Receptor Antagonists and their Reported Effects:



Compound	Reported In Vivo Effect	Animal Model	Reference
SR 142801 (Osanetant)	Inhibition of citric acid- induced cough	Guinea Pig	Giardina et al., 2000[4]
Talnetant	Inhibition of visceral hypersensitivity	Rat	Fioramonti et al., 2003[2]
GSK172981 & GSK256471	Attenuation of agonist- induced "wet dog shakes"	Guinea Pig	Dawson et al., 2010[5]
Fezolinetant	Reduction of menopausal hot flushes	Human	Lederman et al., 2023
Elinzanetant	Reduction of menopausal hot flushes	Human	Simon et al., 2023

Experimental Protocols Citric Acid-Induced Cough in Conscious Guinea Pigs (adapted from Hay et al., 2002)

- Animals: Male Hartley guinea pigs (350-400 g).
- Housing: Housed individually in cages with free access to food and water.
- Drug Administration: SB 235375 or vehicle administered intraperitoneally (i.p.) 1 hour before citric acid challenge.
- Cough Induction: Animals are placed in a whole-body plethysmograph and exposed to an aerosol of 0.3 M citric acid in saline for 10 minutes, generated by an ultrasonic nebulizer.
- Data Acquisition: Coughs are detected by a pressure transducer connected to the plethysmograph and confirmed by a trained observer. The total number of coughs during the 10-minute exposure is recorded.

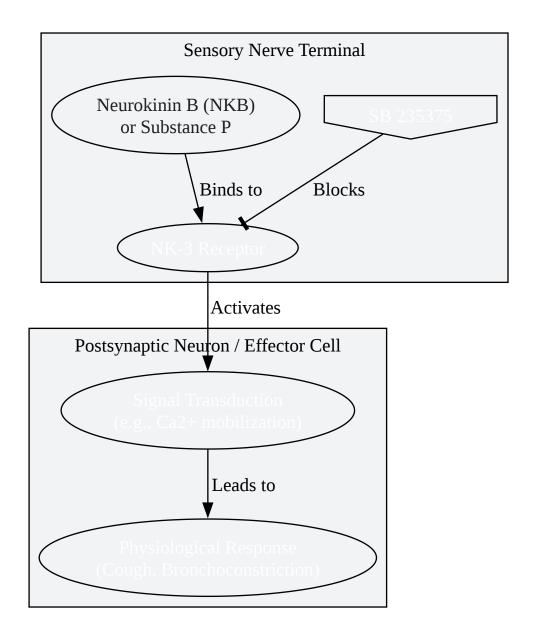


Citric Acid-Induced Airway Hyperreactivity in Anesthetized Guinea Pigs (adapted from Hay et al., 2002)

- Animals: Male Hartley guinea pigs (400-500 g).
- Anesthesia: Anesthetized with an appropriate agent (e.g., pentobarbital).
- Surgical Preparation: Tracheostomized and mechanically ventilated. Jugular vein and carotid artery are cannulated for drug administration and blood pressure monitoring, respectively.
- Measurement of Bronchoconstriction: Changes in pulmonary inflation pressure are measured as an index of bronchoconstriction.
- Protocol:
 - A baseline dose-response curve to intravenous histamine is established.
 - Animals are exposed to an aerosol of 0.4 M citric acid for 5 minutes.
 - A second histamine dose-response curve is generated 30-60 minutes after citric acid exposure to assess hyperreactivity.
 - SB 235375 or vehicle is administered i.p. 1 hour before citric acid exposure.

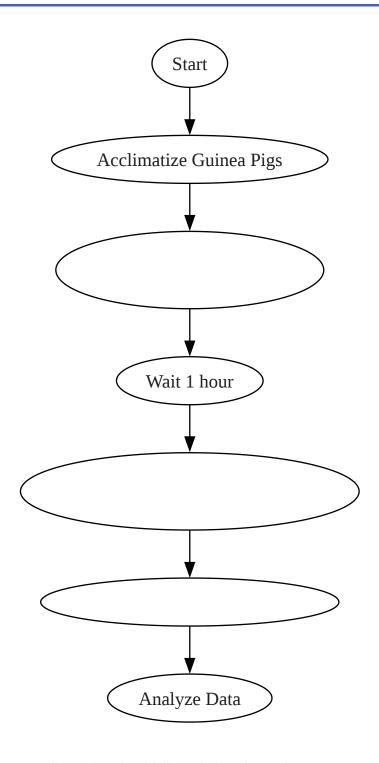
Signaling Pathways and Experimental Workflows





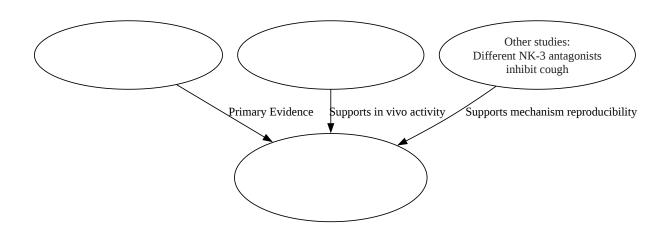
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